3-Ethyl-2-heptanol
Overview
Description
3-Ethyl-2-heptanol is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Metabolism and Toxicology : 3-Methylheptane, a related compound, is used in fuels and solvents and studied for its effects on inducing hyaline droplet nephropathy in rats, providing insights into the metabolism and toxicology of similar compounds like 3-Ethyl-2-heptanol (Serve et al., 1993).
Extraction Efficiency in Drug Analysis : A mixture including 2-ethyl hexanol, which is structurally similar to this compound, has been used to enhance extraction efficiency in electromembrane extraction procedures for drug analysis, implying potential applications for this compound in similar contexts (Rahimi & Nojavan, 2018).
Food Industry Applications : 3-Heptanol, closely related to this compound, is used as an edible flavor in commercial banana essence, indicating potential applications in food science and flavor chemistry (Sun Baoguo, 2010).
Organic Chemistry and Synthesis : Research in organic chemistry includes the use of chelating alcohols to accelerate the samarium diiodide-mediated reduction of 3-heptanone to 3-heptanol, showcasing potential synthetic applications for similar alcohols (Dahlén & Hilmersson, 2001).
Pheromone Research : The synthesis of certain enantiomers of alcohols similar to this compound, such as 4-methyl-3-heptanol, contributes to understanding the pheromones of specific insects, suggesting potential applications in entomology and pest control (György Fráter, 1979).
Physical Chemistry and Spectroscopy : Studies using infrared spectroscopy on branched heptanol isomers, like this compound, focus on branching effects and steric hindrance, which are significant in understanding aggregation in associating systems (Serra et al., 2017).
Mechanism of Action
Target of Action
3-Ethylheptan-2-ol, also known as 3-Ethyl-2-heptanol, is primarily used in analytical chemistry . It can be used to identify the presence of heptadecane, an important component of petroleum . The compound’s primary targets are therefore the chemical components it interacts with during these analytical processes.
Mode of Action
It is known to interact with its targets (such as heptadecane) in a way that allows for their identification . This interaction likely involves the formation of chemical bonds or intermolecular forces that can be detected using various analytical techniques.
Biochemical Pathways
3-Ethylheptan-2-ol can be used to investigate biosynthesis pathways and metabolic profiles of various compounds found in plants and animals
Result of Action
The molecular and cellular effects of 3-Ethylheptan-2-ol’s action are primarily related to its role in analytical chemistry. By interacting with its targets, 3-Ethylheptan-2-ol allows for the identification and analysis of these targets . The specific results of this action likely depend on the nature of the target and the analytical techniques used.
Properties
IUPAC Name |
3-ethylheptan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-6-7-9(5-2)8(3)10/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQDVLWWGWJSFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337377 | |
Record name | 3-Ethyl-2-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-39-3 | |
Record name | 3-Ethyl-2-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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